molecular formula C15H14ClN3O2 B7755049 2-[(2-chlorophenyl)amino]-N'-(3-hydroxybenzylidene)acetohydrazide

2-[(2-chlorophenyl)amino]-N'-(3-hydroxybenzylidene)acetohydrazide

Cat. No.: B7755049
M. Wt: 303.74 g/mol
InChI Key: BFOXCRTWUROTPN-GIJQJNRQSA-N
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Description

2-[(2-Chlorophenyl)amino]-N'-(3-hydroxybenzylidene)acetohydrazide is a high-purity chemical reagent designed for advanced research applications. As a member of the acetohydrazide family, this compound features a hydrazide backbone substituted with a 2-chlorophenylamino group and a 3-hydroxybenzylidene moiety. This specific structure suggests potential for diverse research applications, similar to other characterized acetohydrazide derivatives. Compounds within this class are frequently investigated for their biological activity and utility in materials science. Research on analogous structures, such as N-(2-hydroxybenzylidene)acetohydrazide (HBAH), has demonstrated significant research value through detailed quantum chemical characterization, including vibrational analysis and the study of non-linear optical (NLO) properties . The presence of the hydrazide and imine (C=N) functional groups in its molecular architecture often allows such molecules to act as ligands in coordination chemistry, forming complexes with various metal ions that can be studied for catalytic or material properties. Furthermore, the structural motif is common in the development of pharmacologically active molecules for research in medicinal chemistry, though its specific mechanism of action would be dependent on the biological target. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers can utilize this compound as a key intermediate or precursor in organic synthesis or as a standard in analytical studies.

Properties

IUPAC Name

2-(2-chloroanilino)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c16-13-6-1-2-7-14(13)17-10-15(21)19-18-9-11-4-3-5-12(20)8-11/h1-9,17,20H,10H2,(H,19,21)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOXCRTWUROTPN-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC(=O)NN=CC2=CC(=CC=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorophenyl)amino]-N’-(3-hydroxybenzylidene)acetohydrazide typically involves the condensation reaction between 2-chloroaniline and 3-hydroxybenzaldehyde in the presence of acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorophenyl)amino]-N’-(3-hydroxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of hydrazides, including 2-[(2-chlorophenyl)amino]-N'-(3-hydroxybenzylidene)acetohydrazide, exhibit potent anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

  • Mechanism of Action :
    • Induction of apoptosis via mitochondrial pathways.
    • Inhibition of cancer cell proliferation by interfering with cell cycle progression.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. A comparative study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics .

  • Key Findings :
    • Effective against Staphylococcus aureus and Escherichia coli.
    • Exhibits lower toxicity compared to conventional antibiotics.

Synthesis of Novel Materials

The hydrazide's functional groups allow it to act as a precursor for synthesizing novel polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that incorporating such compounds into polymers can improve their resistance to degradation under environmental stressors .

  • Applications in Coatings :
    • Development of protective coatings with enhanced durability.
    • Utilization in anti-corrosive coatings due to improved adhesion properties.

Case Studies

StudyFocusFindings
Anticancer Activity of HydrazidesEvaluated various hydrazide derivativesDemonstrated significant cytotoxic effects on cancer cell lines; induced apoptosis through mitochondrial pathways
Antimicrobial EfficacyTested against common bacterial strainsShowed effective inhibition of bacterial growth with minimal toxicity
Polymeric Material DevelopmentInvestigated the incorporation of hydrazides into polymersEnhanced thermal stability and mechanical strength observed in synthesized materials

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)amino]-N’-(3-hydroxybenzylidene)acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Analogues with Varying Aromatic Substituents

Substituents on the benzylidene ring significantly impact bioactivity:

  • Compound 13b : (E)-N'-(3-Hydroxybenzylidene)-2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)acetohydrazide (VEGFR-2 inhibitor, 69% synthesis yield) .
  • Compound 13c : 4-Hydroxybenzylidene variant (72% yield) .
  • Compound 13d : 4-Methoxybenzylidene variant (91% yield) .

The 3-hydroxy group in 13b may enhance solubility and target interaction compared to 13d’s methoxy group.

Heterocyclic Modifications

Incorporation of heterocycles like benzimidazole or tetrazole modulates activity:

  • The propylthio group in Compound 17 may enhance membrane permeability .
  • Tetrazole Derivatives : N′-(3-Hydroxybenzylidene)-2-[1-(naphthalen-1-yl)-1H-tetrazol-5-ylthio]acetohydrazide (5q, ) exhibits anti-HIV activity (75% yield), highlighting the role of the tetrazole ring in viral target engagement .
Table 2: Heterocyclic Analogues and Activities
Compound Heterocycle Activity IC50/MIC Reference
5q () Tetrazole Anti-HIV -
4a () Benzimidazole Antifungal (C. albicans) MIC = 4 µg/mL
25 () Oxadiazole α-Glucosidase inhibition IC50 = 3.23 ± 0.8 µM

Q & A

Q. What are the standard protocols for synthesizing 2-[(2-chlorophenyl)amino]-N'-(3-hydroxybenzylidene)acetohydrazide?

The synthesis typically involves a condensation reaction between 2-chloroaniline derivatives and 3-hydroxybenzaldehyde under reflux conditions. Key steps include:

  • Reagent Selection : Use ethanol or methanol as solvents, with catalysts like acetic acid to facilitate imine formation .
  • Reaction Monitoring : Thin-layer chromatography (TLC) is employed to track reaction progress and confirm intermediate formation .
  • Purification : Recrystallization using methanol or ethanol yields the pure hydrazide derivative .

Q. How is the compound characterized to confirm its structural integrity?

Characterization relies on spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify aromatic protons, hydrazide linkages, and substituent positions .
  • IR Spectroscopy : Peaks at ~3200–3300 cm1^{-1} (N-H stretch) and ~1650–1700 cm1^{-1} (C=O stretch) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What in vitro assays are used for preliminary biological activity screening?

Initial screening focuses on:

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess inhibitory concentrations (IC50_{50}) .
  • Enzyme Inhibition : Spectrophotometric methods evaluate inhibition of cyclooxygenase (COX) or acetylcholinesterase (AChE) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization strategies include:

  • Catalyst Screening : Transition metal catalysts (e.g., ZnCl2_2) enhance imine condensation efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions like hydrolysis .

Q. What mechanistic insights explain its potential anticancer activity?

Studies suggest:

  • Apoptosis Induction : Flow cytometry reveals caspase-3/7 activation in treated cancer cells .
  • DNA Intercalation : Fluorescence quenching assays demonstrate binding to DNA, disrupting replication .
  • Kinase Inhibition : Molecular docking simulations predict interactions with EGFR or BCR-ABL tyrosine kinases .

Q. How can contradictory biological data across studies be resolved?

Discrepancies arise from structural analogs or assay conditions. Mitigation involves:

  • Structural Validation : X-ray crystallography or 2D-NMR confirms stereochemistry and tautomeric forms .
  • Assay Standardization : Replicate experiments under controlled pH, temperature, and cell passage numbers .
  • Comparative SAR Studies : Modify substituents (e.g., Cl to Br) to isolate activity contributors .

Q. What safety protocols are critical for handling this compound?

Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure .
  • Waste Disposal : Neutralize acidic byproducts before disposal in certified containers .

Methodological Resources

  • Synthesis Optimization : Refer to reflux protocols in and .
  • Biological Assays : Follow disk diffusion () and MTT () guidelines.
  • Data Analysis : Use molecular docking tools (AutoDock Vina) and statistical software (GraphPad Prism) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.